molecular formula C17H14F2N4O2 B2844968 1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1070961-51-1

1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2844968
CAS No.: 1070961-51-1
M. Wt: 344.322
InChI Key: BJHYTBPNYPHPNC-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C17H14F2N4O2 and its molecular weight is 344.322. The purity is usually 95%.
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Scientific Research Applications

Strong Dimerization of Ureidopyrimidones

The study on ureidopyrimidones demonstrates their ability to strongly dimerize via quadruple hydrogen bonding, suggesting their utility as building blocks for supramolecular assemblies. This dimerization behavior is significant in the development of novel materials and nanotechnology applications, where controlled assembly and disassembly of molecular structures are crucial (Beijer et al., 1998).

Synthesis and Crystal Structure Analysis

Another study focused on the synthesis and crystal structure analysis of a pyrido[2,3-d]pyrimidine compound, which included 1-(2,4-difluorophenyl)urea derivatives. This research provides insights into the molecular conformation and intermolecular interactions of these compounds, offering valuable information for the design of molecules with specific properties and activities (Sun et al., 2022).

Urea Derivatives in Organic Synthesis

Research on the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea highlights the synthesis of novel pyrimidinones. This work is significant for the field of organic synthesis, demonstrating the utility of urea derivatives in creating diverse and complex molecular architectures (Bonacorso et al., 2003).

Anticancer Agent Discovery

An example of therapeutic application research is the discovery of a potent and selective inhibitor of the fibroblast growth factor receptor family, highlighting the therapeutic potential of N-aryl-N'-pyrimidin-4-yl ureas in cancer treatment (Guagnano et al., 2011).

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2/c1-9-4-3-7-23-15(9)20-10(2)14(16(23)24)22-17(25)21-13-6-5-11(18)8-12(13)19/h3-8H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHYTBPNYPHPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.